1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene
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Overview
Description
1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, featuring bromine, methoxy, and methoxymethyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene typically involves the bromination of 2,4-dimethoxy-3-(methoxymethyl)benzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated benzene or hydroxylated derivatives.
Scientific Research Applications
1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene depends on its specific application
Electrophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in biological systems, leading to the formation of bioactive metabolites.
Oxidation-Reduction Reactions: The methoxy and methoxymethyl groups can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene: Similar structure but with different substitution pattern.
1-Bromo-2,4-dimethoxybenzene: Lacks the methoxymethyl group.
1-Bromo-3-(methoxymethyl)benzene: Lacks the dimethoxy groups.
Uniqueness: 1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene is unique due to the specific arrangement of bromine, methoxy, and methoxymethyl groups on the benzene ring.
Properties
Molecular Formula |
C10H13BrO3 |
---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-bromo-2,4-dimethoxy-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-6-7-9(13-2)5-4-8(11)10(7)14-3/h4-5H,6H2,1-3H3 |
InChI Key |
KYTGISJOVDCTMG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1OC)Br)OC |
Origin of Product |
United States |
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